1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H20ClN5O4 and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation-Induced Unfolding
The synthesis and conformational studies of heterocyclic ureas have shown complexation-induced unfolding to form multiply hydrogen-bonded complexes. These ureas unfold and dimerize by forming hydrogen bonds at high concentrations, serving as useful building blocks for self-assembly and mimicking the helix-to-sheet transition shown by peptides (Corbin et al., 2001).
Novel O–N–N+ Geminal Systems
N-Alkoxy-N-(4-dimethylaminopyridin-1-ium-1-yl)-substituted ureas have been prepared, revealing the high pyramidality of the central nitrogen atom in O–N–N+ geminal systems. This study contributes to the understanding of the structural properties of these systems (Shtamburg et al., 2012).
Carbonyl Dication Equivalent in Organometallic Addition Reactions
N,N'-dimethoxy-N,N'-dimethylurea has been used as a carbonyl dication equivalent in the synthesis of unsymmetrical ketones. This reagent offers a novel approach for the synthesis of ketones, demonstrating the versatility of urea derivatives in synthetic chemistry (Whipple & Reich, 1991).
Anticancer Agents
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant antiproliferative effects, highlighting their potential as new anticancer agents (Feng et al., 2020).
Apoptosis and Autophagy in Cancer Cells
A synthetic phenoxypyrimidine urea derivative, AKF-D52, has been found to induce apoptosis and cytoprotective autophagy in non-small cell lung cancer cells. This compound represents a potential therapeutic agent for the treatment of lung cancer, illustrating the therapeutic potential of urea derivatives in oncology (Gil et al., 2021).
properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O4/c1-22(2)14-11(8-18-16(21-14)26-5)20-15(23)19-10-6-9(17)12(24-3)7-13(10)25-4/h6-8H,1-5H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFVYDWYIODSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2OC)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.